
(R)-3-amino-4-fenilbutanoato de terc-butilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐phenylbutanoic acid, involves strategies like acylation, rearrangements, and metal-catalyzed reactions. The use of diazo compounds and carbamates is common in these syntheses, indicating a variety of functional group manipulations and transformations (Linder, Steurer, & Podlech, 2003).
Molecular Structure Analysis
Analyzing the molecular structure of compounds related to (R)-tert-Butyl 3-amino-4-phenylbutanoate, such as tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, reveals the significance of protecting groups in stabilizing the molecule and influencing its reactivity. Intramolecular hydrogen bonding and weak intermolecular interactions play roles in the solid-state conformation and reactivity of these molecules (Kozioł et al., 2001).
Chemical Reactions and Properties
The chemical reactions involving (R)-tert-Butyl 3-amino-4-phenylbutanoate derivatives encompass a wide range of transformations, including asymmetric synthesis, peptide bond formation, and the creation of amino acid derivatives with significant stereoselectivity. For instance, the Blaise reaction and subsequent treatments can lead to various amino-functionalized products, demonstrating the compound's versatility in synthesis (Syed, Förster, & Effenberger, 1998).
Physical Properties Analysis
While specific studies directly addressing the physical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate were not identified, the analysis of related compounds provides insight into the influence of substituents on properties like solubility, stability, and crystal structure. Such properties are crucial for the compound's application in further chemical syntheses and material science applications.
Chemical Properties Analysis
The chemical properties of (R)-tert-Butyl 3-amino-4-phenylbutanoate, including reactivity patterns, functional group transformations, and stereoselectivity in reactions, are fundamental for its use in organic synthesis. The ability to undergo reactions such as nucleophilic addition, enantioselective catalysis, and hydrogenation highlights the compound's versatility and importance in constructing complex molecular architectures (Ellman, Owens, & Tang, 2002).
Aplicaciones Científicas De Investigación
Productos farmacéuticos
“(R)-3-amino-4-fenilbutanoato de terc-butilo” se utiliza en pruebas farmacéuticas . Sirve como un estándar de referencia de alta calidad para obtener resultados precisos .
Síntesis química
Este compuesto juega un papel importante en la síntesis química . Se utiliza en la síntesis de diversos compuestos orgánicos .
Bioquímica
En el campo de la bioquímica, “This compound” se utiliza en investigación y desarrollo . A menudo se utiliza en estudios que implican RMN, HPLC, LC-MS, UPLC y más .
Ciencia de materiales
“This compound” se utiliza en la investigación de ciencia de materiales . A menudo se utiliza en el desarrollo y prueba de nuevos materiales
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of ®-tert-Butyl 3-amino-4-phenylbutanoate is the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .
Mode of Action
It is believed that the compound interacts with the protein, potentially altering its structure or function .
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known asamphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body .
Result of Action
Given its target, it is likely that the compound affects the life cycle of certain viruses, potentially inhibiting the assembly and maturation of new virions .
Action Environment
The action, efficacy, and stability of ®-tert-Butyl 3-amino-4-phenylbutanoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-amino-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHIHDFXCNFAA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247000 | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
166023-31-0 | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166023-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







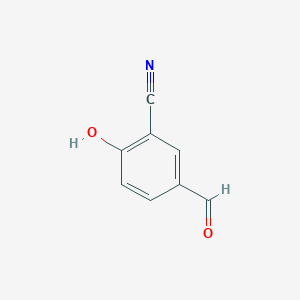
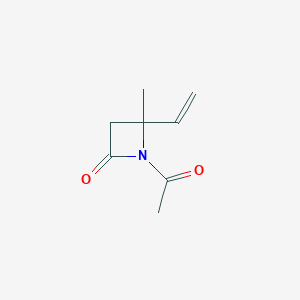
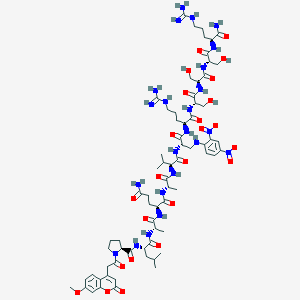
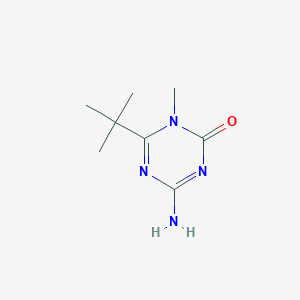
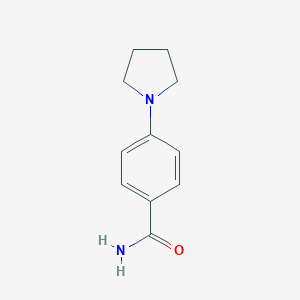

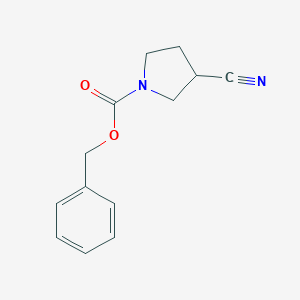
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)

